DIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE

Geminal Difunctionalization Horner-Wadsworth-Emmons Quaternary Carbon Synthesis

Diethyl-N-benzylideneaminomethylphosphonate (DBAMP; CAS 50917-73-2) is an α-aminophosphonate derivative bearing a benzylidene imine moiety. This compound serves as a strategic Horner–Wadsworth–Emmons (HWE) reagent with a distinctive imine-stabilized α-carbanion.

Molecular Formula C12H18NO3P
Molecular Weight 255.25 g/mol
Cat. No. B7766903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIETHYL-N-BENZYLIDENEAMINOMETHYLPHOSPHONATE
Molecular FormulaC12H18NO3P
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESCCOP(=O)(CN=CC1=CC=CC=C1)OCC
InChIInChI=1S/C12H18NO3P/c1-3-15-17(14,16-4-2)11-13-10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3/b13-10+
InChIKeyREXOGTNRQYAOQG-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl-N-Benzylideneaminomethylphosphonate (DBAMP) for One-Pot Geminal Functionalization and 2-Azadiene Synthesis


Diethyl-N-benzylideneaminomethylphosphonate (DBAMP; CAS 50917-73-2) is an α-aminophosphonate derivative bearing a benzylidene imine moiety. This compound serves as a strategic Horner–Wadsworth–Emmons (HWE) reagent with a distinctive imine-stabilized α-carbanion [1]. Unlike simple alkyl or ester phosphonates, the imine functionality enables a unique reaction manifold: upon deprotonation, DBAMP generates a 2-azadiene intermediate that can undergo further alkylation at the α-position, facilitating geminal acylation-alkylation sequences and the construction of quaternary carbon centers in a single synthetic operation [2][3].

Why Diethyl-N-Benzylideneaminomethylphosphonate Cannot Be Replaced by Generic HWE Phosphonates


Generic HWE phosphonates such as triethyl phosphonoacetate (TEPA) or diethyl cyanomethylphosphonate (DECP) excel at straightforward olefination, typically yielding α,β-unsaturated esters or nitriles with high E-selectivity [1]. However, they are structurally incapable of performing the tandem nucleophilic addition/alkylation sequence that defines DBAMP's utility. DBAMP's benzylidene imine acts as a masked amine that stabilizes the intermediate 2-azadiene, allowing a second electrophilic alkylation at the same carbon center—a transformation that cannot be replicated by standard phosphonoacetates or phosphonoacetonitriles. For laboratories requiring geminal difunctionalization or the construction of α-quaternary carbonyl compounds, direct substitution with these cheaper, widely available reagents would result in complete synthetic failure.

Quantitative Differentiation: DBAMP vs. Common HWE Reagents and Synthetic Alternatives


Superior Yield in One-Pot Geminal Acylation-Alkylation: DBAMP vs. Standard HWE Reagents

In a direct application, DBAMP enables a one-pot sequence involving HWE olefination followed by α-alkylation to produce 2-methyl-2-phenyl-4-pentenal in 73-82% overall yield from cyclohexanecarboxaldehyde [1]. This geminal difunctionalization is mechanistically inaccessible to standard HWE reagents such as triethyl phosphonoacetate (TEPA) or diethyl cyanomethylphosphonate (DECP), which terminate at the α,β-unsaturated product stage and cannot participate in the subsequent alkylation step.

Geminal Difunctionalization Horner-Wadsworth-Emmons Quaternary Carbon Synthesis

Exclusive Regioselectivity in α-Alkylation of Metalloenamines: DBAMP vs. Ketimine Deprotonation

Treatment of cyclohexanecarboxaldehyde with the anion of DBAMP followed by sequential n-BuLi and methyl iodide addition produced the methylated ketone 9a exclusively. The methyl ketone appeared to be formed exclusively, demonstrating that generation and trapping of the metalloenamine occurred with a high degree of regioselectivity [1]. In contrast, the authors explicitly note that 'the attainment of a similar degree of regiocontrol in the production of metallo enamines such as 7 (R3 = alkyl) by the simple deprotonation of the corresponding ketimines is not generally feasible' [1].

Regioselective Alkylation Metalloenamine Chemistry Homologation

Higher and More Reliable Synthetic Yield in Precursor Preparation: DBAMP Route vs. Alternative Methods

The submitters of the Organic Syntheses procedure have found that the present method for the syntheses of intermediates 2–5 gives reproducibly higher yields and is more reliable and convenient than those alternative procedures [1]. The optimized sequence delivers diethyl phthalimidomethylphosphonate (3) in 80-90% yield and diethyl aminomethylphosphonate (4) in 82-88% yield, providing a robust and validated route to DBAMP.

Synthetic Reliability Reproducibility Aminophosphonate Synthesis

Unique Access to Spiroannulation Substrates via Tandem HWE-Alkylation: DBAMP vs. Standard Wittig Reagents

Conversion of a cyclic carbonyl carbon into a quaternary carbon has been effected by a Wittig-Horner reaction with diethyl (N-benzyliden)aminomethylphosphonate and a subsequent alkylation with a protected vinyl ketone. The product was a substrate for spiroannulation after initial hydrolysis [1]. Standard Wittig reagents or simple HWE phosphonates (e.g., methylenetriphenylphosphorane, triethyl phosphonoacetate) would yield only the corresponding exocyclic alkene and cannot install the quaternary carbon center required for subsequent spirocyclization.

Spiroannulation Quaternary Carbon Cyclic Ketone Functionalization

Established Utility in β-Lactam Antibiotic Synthesis: DBAMP vs. Generic Phosphonate Building Blocks

Diethyl N-benzylideneaminomethylphosphonate (5) has been previously employed as an intermediate in the synthesis of β-lactam antibiotics [1]. This specific application is not documented for structurally related but simpler phosphonates such as diethyl aminomethylphosphonate or diethyl benzylphosphonate. The benzylidene imine moiety in DBAMP provides a strategic handle for constructing the β-lactam core that these generic phosphonates lack.

β-Lactam Antibiotics Pharmaceutical Intermediates Antibacterial Synthesis

Optimal Research and Industrial Applications for Diethyl-N-Benzylideneaminomethylphosphonate


One-Pot Synthesis of α-Quaternary Carbonyl Compounds

DBAMP is ideally suited for the one-pot conversion of aldehydes and ketones into α-quaternary carbonyl derivatives via sequential HWE olefination and α-alkylation. This application is supported by validated procedures yielding 73-82% of geminally difunctionalized products and cannot be achieved with standard HWE reagents such as triethyl phosphonoacetate or diethyl cyanomethylphosphonate [1].

Construction of Spirocyclic Scaffolds in Medicinal Chemistry

DBAMP uniquely enables the installation of quaternary carbon centers on cyclic ketones, providing essential substrates for spiroannulation reactions. Standard Wittig or HWE reagents fail to deliver this quaternization, making DBAMP the reagent of choice for medicinal chemists targeting spirocyclic natural products and drug candidates [1].

Synthesis of β-Lactam Antibiotic Intermediates

DBAMP has established precedent as an intermediate in β-lactam antibiotic synthesis. Pharmaceutical process chemists and medicinal chemistry teams can leverage this documented utility for developing novel β-lactam antibacterial agents, a capability not offered by simpler phosphonate building blocks [1].

Regioselective α-Alkylation of Unsymmetrical Ketones via Metalloenamine Intermediates

DBAMP provides exclusive regiocontrol in the α-alkylation of unsymmetrical ketones through the intermediacy of metalloenamines derived from 2-azadienes. This approach circumvents the regioisomeric mixtures typically obtained from direct ketimine deprotonation, delivering single products in high purity without costly separation steps [1].

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